molecular formula C16H16N4O2 B6492061 1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326918-74-4

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492061
CAS No.: 1326918-74-4
M. Wt: 296.32 g/mol
InChI Key: PZTADQDPGLRSLO-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a 4-ethylphenyl group at the N1 position and a furan-2-ylmethyl carboxamide moiety at the C4 position. The ethylphenyl group may enhance lipophilicity and membrane permeability, while the furan moiety could contribute to π-π stacking or hydrogen-bonding interactions with biological targets .

Properties

IUPAC Name

1-(4-ethylphenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-2-12-5-7-13(8-6-12)20-11-15(18-19-20)16(21)17-10-14-4-3-9-22-14/h3-9,11H,2,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTADQDPGLRSLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-ethylphenyl)-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the 1,2,3-triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, including anticancer, antimicrobial, and enzyme inhibition effects.

Structure and Synthesis

The compound features a 1,2,3-triazole ring linked to a furan moiety and an ethylphenyl group. The synthesis typically involves the reaction of azides and alkynes through click chemistry methods, which are efficient for creating triazole derivatives.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. The compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
H460 (Lung Cancer)6.06Induces apoptosis and ROS production
H1299 (Lung Cancer)Higher IC50Less effective compared to H460

The mechanism of action involves the induction of apoptosis and the generation of reactive oxygen species (ROS), which trigger cell death pathways in cancer cells .

Antimicrobial Activity

The antimicrobial efficacy of triazole derivatives is well-documented. For instance, compounds containing the triazole ring have shown significant activity against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli0.0063
S. aureus0.0125

These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The compound's ability to inhibit cholinesterase enzymes (AChE and BuChE) is particularly noteworthy. The inhibition of these enzymes can be beneficial in treating neurodegenerative diseases such as Alzheimer's:

Enzyme IC50 (µM)
Acetylcholinesterase (AChE)3.04
Butyrylcholinesterase (BuChE)6.21

The presence of the triazole ring enhances the interaction with these enzymes, leading to improved inhibitory effects compared to standard treatments .

Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

  • Anticancer Studies : A series of triazole hybrids were synthesized and showed promising results against non-small-cell lung cancer (NSCLC), with some compounds exhibiting lower IC50 values than existing chemotherapeutics .
  • Neuroprotective Effects : Research has indicated that triazole derivatives can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative disease treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name / ID Structural Features Biological Target/Activity Key Data (Yield, IC₅₀, etc.) Reference
MKA038 (6l) 1-(3,4-Dichlorophenyl), furan-2-ylmethyl MIF tautomerase inhibition IC₅₀ = 5.8 μM; HRMS: 337.0254 [M+H]+
Z995908944 1-(m-Tolyl), 2-chloro-6-fluorobenzyl CFTR modulation Yield: 50%; IR: 1685 cm⁻¹ (C=O)
13s (HIV-1 inhibitor) 1-((Phenylsulfonyl)methyl), 4-methoxyphenyl HIV-1 capsid inhibition Yield: 56%; mp: 68–70°C
3o (Triazole-carboxamide) 1-(2-Fluorophenyl), quinolin-2-yl Wnt/β-catenin pathway modulation HRMS confirmed; HPLC purity >95%
MKA027 (6v) N-Benzyl, 3,4-dimethylphenyl MIF inhibition IC₅₀ = 2.3 μM; white solid, 98% purity

Key Observations

Substituent Effects on Bioactivity: Aryl Groups: The 4-ethylphenyl group in the target compound may offer improved metabolic stability compared to electron-deficient aryl groups (e.g., 3,4-dichlorophenyl in MKA038), which enhance target binding but may increase toxicity .

Synthetic Accessibility :

  • The target compound likely follows a "click chemistry" route (CuAAC reaction) similar to and , where triazole formation is achieved via azide-alkyne cycloaddition. However, its ethylphenyl substituent may require tailored protection/deprotection strategies compared to methoxy or halogenated analogs .

Biological Activity Trends :

  • MIF Inhibition : MKA038 (IC₅₀ = 5.8 μM) and MKA027 (IC₅₀ = 2.3 μM) highlight the importance of aryl substituents in MIF binding. The target compound’s ethylphenyl group may occupy hydrophobic pockets less effectively than dichlorophenyl or dimethylphenyl groups .
  • Antiviral Activity : Compounds like 13s () show that sulfonylmethyl and methoxyphenyl groups enhance HIV-1 capsid inhibition, suggesting the target compound’s furan and ethylphenyl groups might prioritize different targets .

Physicochemical Properties: The furan moiety in the target compound introduces moderate polarity, contrasting with quinoline (3o) or naphthalene (13n) analogs, which exhibit higher logP values and membrane penetration .

Data Table: Spectroscopic and Analytical Comparisons

Parameter Target Compound (Inferred) MKA038 (6l) Z995908944
HRMS [M+H]+ ~326.1 (calc. for C₁₇H₁₈N₄O₂) 337.0254 345.0912
IR C=O Stretch ~1680–1700 cm⁻¹ Not reported 1685 cm⁻¹
Yield ~50–70% (estimated) 19% 50%
Purity (HPLC) >95% (assumed) 98% Not reported

Research Findings and Implications

  • Structural Optimization : The ethylphenyl group in the target compound balances lipophilicity and steric bulk but may require further derivatization (e.g., introducing electron-withdrawing groups) to enhance target affinity, as seen in MKA027 and MKA038 .
  • Synthetic Challenges : Compared to halogenated analogs, the ethyl group’s stability under reaction conditions (e.g., acidic/basic environments) must be validated to avoid undesired side reactions .

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